

What are the fundamental properties of the dibenzofuran core structure?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzofuran*

Cat. No.: *B1670420*

[Get Quote](#)

The Dibenzofuran Core: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the fundamental properties, reactivity, and biological significance of the **dibenzofuran** scaffold, tailored for researchers, scientists, and drug development professionals.

The **dibenzofuran** core is a vital heterocyclic scaffold in medicinal chemistry and materials science. Comprising two benzene rings fused to a central furan ring, this tricyclic aromatic system exhibits a unique combination of rigidity, planarity, and electronic properties that make it a privileged structure in the design of novel therapeutic agents and functional organic materials. This technical guide provides a detailed overview of the fundamental properties of the **dibenzofuran** core, including its structural characteristics, electronic nature, and chemical reactivity, supplemented with experimental protocols and visual representations of key concepts.

Structural and Physical Properties

Dibenzofuran is a white, crystalline solid at room temperature, soluble in nonpolar organic solvents.^[1] Its rigid and planar structure is a key determinant of its interaction with biological targets and its utility in electronic applications.

Chemical Structure and Numbering

The **dibenzofuran** molecule consists of a furan ring fused to two benzene rings. The standard numbering system, crucial for nomenclature and understanding substitution patterns, is illustrated below.

Caption: Chemical structure and numbering of the **dibenzofuran** core.

Aromaticity and Planarity

Dibenzofuran is an aromatic compound, fulfilling Hückel's rule with a total of 14 π -electrons delocalized across the tricyclic system.^{[2][3]} X-ray crystallography studies have confirmed the high degree of planarity of the **dibenzofuran** core.^{[4][5]} This planarity is a critical feature for intercalation into DNA and for π - π stacking interactions with biological macromolecules.

Quantitative Structural and Physical Data

The precise bond lengths, bond angles, and physical properties of **dibenzofuran** have been determined through various experimental techniques. These data are summarized in the tables below.

Table 1: Crystal Structure Data for **Dibenzofuran**^{[4][5]}

Parameter	Value
Bond Lengths (Å)	
C1-C2	1.388
C2-C3	1.388
C3-C4	1.389
C4-C4a	1.394
C4a-C9b	1.482
C9b-C1	1.391
C4a-O5	1.399
C5a-O5	1.399
C5a-C6	1.391
C6-C7	1.389
C7-C8	1.388
C8-C9	1.388
C9-C9a	1.394
C9a-C5a	1.482
C9a-C9b	1.482
Bond Angles (°)	
C1-C2-C3	121.2
C2-C3-C4	120.4
C3-C4-C4a	118.1
C4-C4a-C9b	121.1
C4a-C9b-C1	118.0
C9b-C1-C2	121.2

C4a-O5-C5a	104.2
C4a-C9b-C9a	111.4
O5-C4a-C9b	112.9
O5-C5a-C9a	112.9

Table 2: Physical Properties of **Dibenzofuran**[\[1\]](#)

Property	Value
Molecular Formula	C ₁₂ H ₈ O
Molar Mass	168.19 g/mol
Melting Point	81-85 °C
Boiling Point	285 °C
Solubility	Insoluble in water, soluble in nonpolar organic solvents

Electronic and Spectroscopic Properties

The electronic structure of **dibenzofuran** dictates its photophysical behavior and its reactivity. Understanding these properties is essential for its application in various scientific fields.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. Theoretical calculations have provided insights into the energy levels of these orbitals for **dibenzofuran**.

Table 3: Calculated Electronic Properties of **Dibenzofuran**

Parameter	Value (eV)	Reference
HOMO Energy	-6.265	[6]
LUMO Energy	-1.237	[6]
HOMO-LUMO Gap	5.028	[6][7][8]

The relatively large HOMO-LUMO gap indicates high electronic stability.

Spectroscopic Data

The spectroscopic signature of **dibenzofuran** is well-characterized, providing a means for its identification and for studying its interactions.

Table 4: Spectroscopic Data for **Dibenzofuran**

Technique	Key Features	Reference(s)
¹ H NMR (in CDCl ₃)	δ 7.96 (d, 2H, H-4, H-6), 7.58 (t, 2H, H-2, H-8), 7.46 (t, 2H, H-1, H-9), 7.35 (d, 2H, H-3, H-7)	[9]
¹³ C NMR (in CDCl ₃)	δ 156.3 (C-4a, C-5a), 127.2 (C-2, C-8), 124.4 (C-9a, C-9b), 122.8 (C-1, C-9), 120.9 (C-3, C-7), 111.7 (C-4, C-6)	[10]
UV-Vis Absorption (in cyclohexane)	λ _{max} : 223, 243, 251, 284, 295 nm	[6][11]
Fluorescence Emission	λ _{em} : 314 nm (λ _{ex} : 280 nm)	[7]

Chemical Reactivity

The **dibenzofuran** core undergoes a variety of chemical transformations, with electrophilic substitution being a prominent reaction class. The regioselectivity of these reactions is a key consideration in the synthesis of **dibenzofuran** derivatives.

Electrophilic Aromatic Substitution

Electrophilic attack on the **dibenzofuran** nucleus preferentially occurs at the C-2, C-3, C-7, and C-8 positions. The precise position of substitution is influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of **dibenzofuran** yields primarily the 3-nitro derivative.

Lithiation

Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of the **dibenzofuran** core. Treatment with organolithium reagents, such as n-butyllithium, typically leads to deprotonation at the C-4 and C-6 positions, providing a nucleophilic handle for the introduction of various substituents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the **dibenzofuran** core.

Protocol for Nitration of Dibenzofuran (Electrophilic Substitution)

Objective: To synthesize 3-nitro**dibenzofuran**.

Materials:

- **Dibenzofuran**
- Fuming nitric acid
- Acetic anhydride
- Glacial acetic acid
- Ice bath
- Stirring apparatus

- Filtration apparatus

Procedure:

- Dissolve **dibenzofuran** in a mixture of acetic anhydride and glacial acetic acid in a flask equipped with a stirrer.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring at room temperature for 1-2 hours.
- Pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the precipitated solid by filtration.
- Wash the solid with cold water until the washings are neutral.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro**dibenzofuran**.

Protocol for Lithiation and Carboxylation of Dibenzofuran

Objective: To synthesize **dibenzofuran-4-carboxylic acid**.

Materials:

- **Dibenzofuran**
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice (solid CO₂)

- Hydrochloric acid (HCl), aqueous solution
- Separatory funnel
- Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

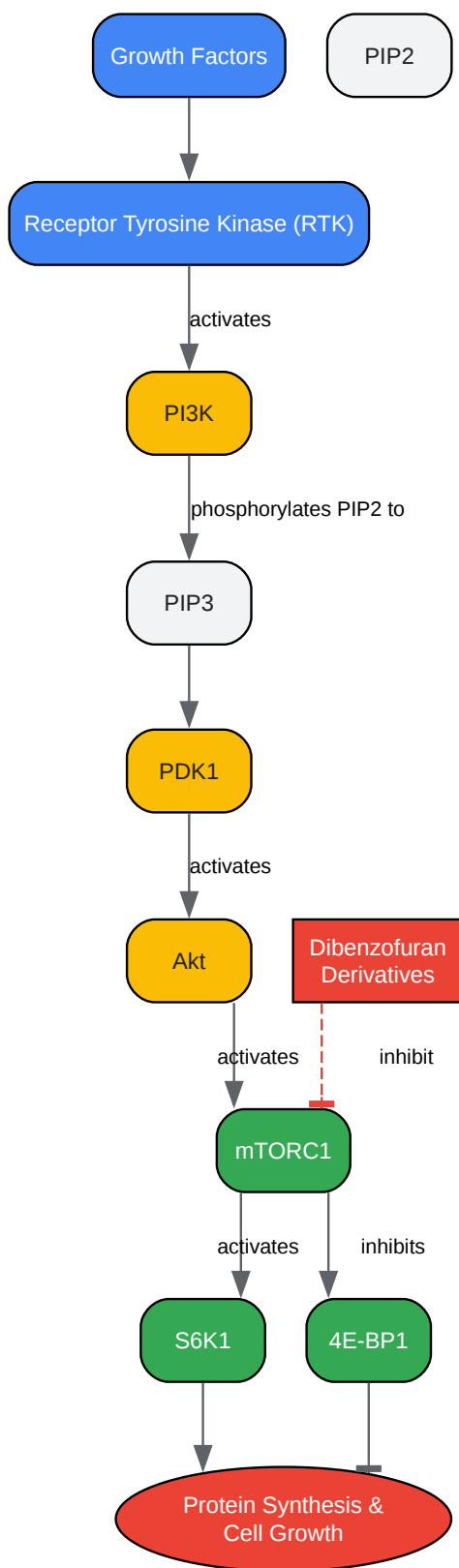
Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve **dibenzofuran** in anhydrous diethyl ether or THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is typically observed.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Carefully add crushed dry ice to the reaction mixture in small portions.
- Allow the mixture to warm to room temperature.
- Quench the reaction by adding water.
- Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization.

Role in Signaling Pathways and Drug Development

Dibenzofuran derivatives have emerged as promising scaffolds in drug discovery, with a number of compounds exhibiting potent biological activities. A notable example is their role as

inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.

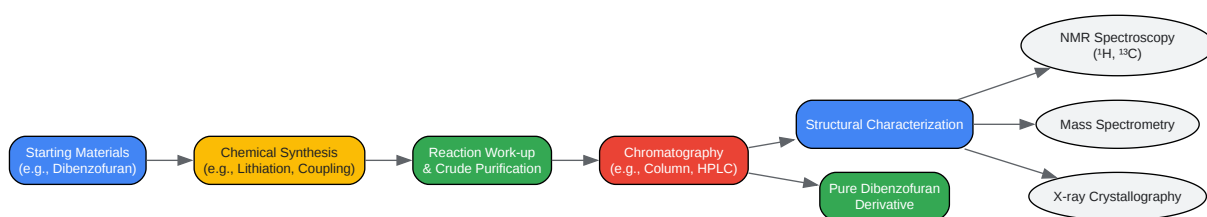


[Click to download full resolution via product page](#)

Caption: Inhibition of the mTOR signaling pathway by **dibenzofuran** derivatives.

Experimental and Analytical Workflows

The synthesis and characterization of **dibenzofuran** derivatives follow a structured workflow, from the initial reaction to the final structural elucidation.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and characterization of a **dibenzofuran** derivative.

Conclusion

The **dibenzofuran** core structure possesses a compelling set of fundamental properties that underpin its widespread use in scientific research and development. Its defined geometry, electronic characteristics, and versatile reactivity provide a robust platform for the design of complex molecules with tailored functions. The information and protocols presented in this guide offer a solid foundation for researchers aiming to explore and exploit the rich chemistry of the **dibenzofuran** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 7. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Dibenzofuran | C₁₂H₈O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the fundamental properties of the dibenzofuran core structure?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670420#what-are-the-fundamental-properties-of-the-dibenzofuran-core-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com